N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, thioureido, and trichloroethyl groups, as well as methoxy-substituted benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the thioureido group: This step involves the reaction of the acetylamino intermediate with thiourea in the presence of a suitable catalyst.
Addition of the trichloroethyl group: This can be done through a nucleophilic substitution reaction using trichloroethanol and a strong base.
Methoxylation of the benzamide ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trichloroethanol and a strong base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can be compared with similar compounds such as:
- N-(4-(ACETYLAMINO)PH)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE .
- N-(4-Acetamidophenyl)-2-{[4-amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
These compounds share similar functional groups but differ in their overall structure and specific applications. The uniqueness of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H21Cl3N4O4S |
---|---|
Molecular Weight |
519.8 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H21Cl3N4O4S/c1-11(28)24-13-5-7-14(8-6-13)25-19(32)27-18(20(21,22)23)26-17(29)12-4-9-15(30-2)16(10-12)31-3/h4-10,18H,1-3H3,(H,24,28)(H,26,29)(H2,25,27,32) |
InChI Key |
HBOZYTJGBARAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.